5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile
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Overview
Description
5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, a methyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile typically involves the introduction of the tert-butyl group, hydroxyl group, and nitrile group onto a benzene ring. One common method involves the reaction of 4-hydroxy-2-methylbenzonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzonitrile.
Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in various reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylbenzonitrile: Lacks the tert-butyl group, resulting in different reactivity and properties.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical behavior.
2-Tert-butyl-4-hydroxyanisole: Contains a methoxy group instead of a nitrile group, affecting its reactivity and applications .
Uniqueness
The presence of the tert-butyl group provides steric protection, while the hydroxyl and nitrile groups offer sites for further chemical modifications and interactions .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-tert-butyl-4-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8-5-11(14)10(12(2,3)4)6-9(8)7-13/h5-6,14H,1-4H3 |
InChI Key |
GTZPLOJIXXVKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C(C)(C)C)O |
Origin of Product |
United States |
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